molecular formula C7H10O B1295957 2-Cyclopropylbut-3-yn-2-ol CAS No. 4378-02-3

2-Cyclopropylbut-3-yn-2-ol

Cat. No.: B1295957
CAS No.: 4378-02-3
M. Wt: 110.15 g/mol
InChI Key: TXBLNDNWPNEHKV-UHFFFAOYSA-N
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Description

2-Cyclopropylbut-3-yn-2-ol: is an organic compound with the molecular formula C₇H₁₀O . It is characterized by the presence of a cyclopropyl group attached to a butynol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbut-3-yn-2-ol typically involves the reaction of cyclopropylacetylene with formaldehyde in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the acetylide anion attacks the carbonyl carbon of formaldehyde, followed by protonation to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylbut-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Cyclopropylbut-3-yn-2-one or cyclopropylbut-3-yn-2-al.

    Reduction: 2-Cyclopropylbut-3-en-2-ol or 2-Cyclopropylbutan-2-ol.

    Substitution: 2-Cyclopropylbut-3-yn-2-chloride or 2-Cyclopropylbut-3-yn-2-bromide.

Scientific Research Applications

2-Cyclopropylbut-3-yn-2-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylbut-3-yn-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of the cyclopropyl and hydroxyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

    2-Cyclopropylbut-3-en-2-ol: Similar structure but with a double bond instead of a triple bond.

    2-Cyclopropylbutan-2-ol: Similar structure but fully saturated.

    Cyclopropylacetylene: Lacks the hydroxyl group.

Uniqueness: 2-Cyclopropylbut-3-yn-2-ol is unique due to the combination of a cyclopropyl group and a hydroxyl group attached to a butynol backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-cyclopropylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-7(2,8)6-4-5-6/h1,6,8H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBLNDNWPNEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963108
Record name 2-Cyclopropylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-02-3
Record name α-Ethynyl-α-methylcyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4378-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-2-ol, 2-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopropylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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